1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime
Brand Name: Vulcanchem
CAS No.:
VCID: VC15735468
InChI: InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3
SMILES:
Molecular Formula: C8H13N3O
Molecular Weight: 167.21 g/mol

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime

CAS No.:

Cat. No.: VC15735468

Molecular Formula: C8H13N3O

Molecular Weight: 167.21 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime -

Specification

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
IUPAC Name N-[1-(1-ethyl-3-methylpyrazol-4-yl)ethylidene]hydroxylamine
Standard InChI InChI=1S/C8H13N3O/c1-4-11-5-8(6(2)9-11)7(3)10-12/h5,12H,4H2,1-3H3
Standard InChI Key FQLDKBZQXIEXLY-UHFFFAOYSA-N
Canonical SMILES CCN1C=C(C(=N1)C)C(=NO)C

Introduction

Structural Characterization and Molecular Properties

Molecular Architecture

The core structure of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime comprises a pyrazole ring substituted with ethyl (C<sub>2</sub>H<sub>5</sub>) and methyl (CH<sub>3</sub>) groups at the 1- and 3-positions, respectively. The 4-position is functionalized with an ethanone oxime group (-C(=N-OH)CH<sub>3</sub>). This configuration introduces stereoelectronic effects that influence molecular conformation and intermolecular interactions.

Crystallographic studies of analogous compounds, such as 1-{3-[1-(hydroxyimino)ethyl]-4-methyl-1H-pyrazol-5-yl}ethanone, reveal that oxime and acetyl groups adopt a transoid conformation, while the pyrazole proton resides cis to the acetyl oxygen . These structural features suggest that the title compound may exhibit similar planar arrangements, with deviations from planarity limited to substituent methyl/ethyl groups .

Table 1: Comparative Molecular Properties of Pyrazole-Oxime Derivatives

Property1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone OximeAnalogous Compound
Molecular FormulaC<sub>9</sub>H<sub>15</sub>N<sub>3</sub>OC<sub>8</sub>H<sub>11</sub>N<sub>3</sub>O<sub>2</sub>
Molecular Weight (g/mol)181.24181.20
Key Functional GroupsPyrazole, oxime, ethyl, methylPyrazole, oxime, acetyl
Hydrogen Bond Donors2 (oxime -OH, pyrazole NH)2

Spectroscopic and Crystallographic Insights

Infrared (IR) spectroscopy of related oxime esters identifies characteristic stretches for N-O (925–960 cm<sup>-1</sup>) and C=N (1640–1680 cm<sup>-1</sup>) groups . Nuclear magnetic resonance (NMR) data for similar compounds reveal distinct proton environments:

  • Pyrazole ring protons: δ 6.2–7.5 ppm (aromatic region) .

  • Ethyl and methyl groups: δ 1.2–2.5 ppm (alkyl region) .

  • Oxime -OH proton: δ 8.0–10.0 ppm (exchangeable proton) .

Crystal packing in pyrazole-oxime derivatives is dominated by hydrogen-bonding networks. For example, dimers form via N–H⋯O interactions between the pyrazole NH and carbonyl oxygen, while O–H⋯N bonds link oxime hydroxyl groups to unprotonated pyrazole nitrogens . These motifs could stabilize the title compound’s solid-state structure.

Synthesis and Functionalization

Synthetic Pathways

The synthesis of 1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethanone oxime likely follows a multi-step route:

  • Pyrazole Ring Formation: Cyclocondensation of hydrazine with 1,3-diketones yields the 1-ethyl-3-methylpyrazole scaffold .

  • Ethanone Introduction: Friedel-Crafts acylation at the 4-position using acetyl chloride generates the ethanone intermediate .

  • Oxime Formation: Reaction with hydroxylamine hydrochloride under acidic or basic conditions converts the ketone to an oxime .

Table 2: Representative Reaction Conditions for Oxime Formation

StepReagents/ConditionsYield (%)Reference
Ketone to OximeNH<sub>2</sub>OH·HCl, NaOH, EtOH, reflux70–85
PurificationRecrystallization (EtOH/H<sub>2</sub>O)

Stereochemical Considerations

The oxime group introduces E/Z isomerism. In analogous compounds, the E-isomer predominates due to steric hindrance between the oxime hydroxyl and pyrazole substituents . For instance, in 1-(naphthalen-2-yl)-2-(1H-pyrazol-1-yl)ethanone oxime esters, the E-configuration is stabilized by intramolecular hydrogen bonding .

Physicochemical and Pharmacokinetic Properties

Solubility and Partitioning

Computational models (e.g., QikProp) predict moderate aqueous solubility (LogS ≈ -3.5) and high lipid membrane permeability (Caco-2 cell permeability > 50 nm/s) for pyrazole-oxime derivatives . The title compound’s ethyl group may enhance lipophilicity compared to methyl-substituted analogs, potentially improving blood-brain barrier penetration.

Table 3: Predicted Physicochemical Properties

PropertyValueMethod
LogP (Octanol-Water)1.8 ± 0.3QikProp
Polar Surface Area60 Å<sup>2</sup>PubChem
Hydrogen Bond Donors2PubChem

Stability and Reactivity

Oxime esters are prone to hydrolysis under acidic or alkaline conditions, yielding hydroxylamines and carboxylic acids . Stabilization strategies include steric shielding of the oxime group or formulation in non-aqueous carriers.

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